molecular formula C18H19N5O4 B2408316 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 164410-92-8

2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No.: B2408316
CAS No.: 164410-92-8
M. Wt: 369.381
InChI Key: FMTFGIWKUBDWTJ-UHFFFAOYSA-N
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Description

2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-11-4-6-12(7-5-11)21-8-3-9-22-14-15(19-17(21)22)20(2)18(27)23(16(14)26)10-13(24)25/h4-7H,3,8-10H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTFGIWKUBDWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Molecular Characteristics

  • Molecular Formula : C18H20N6O3
  • Molecular Weight : 368.39 g/mol
  • IUPAC Name : this compound

The compound's structure features a purine core with various substituents that contribute to its biological activity. The presence of the methyl and phenyl groups is particularly significant for its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line GI50 (µM) Mechanism
MCF-73.18Induces apoptosis
NCI-H1965.00Cell cycle arrest in S phase

These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways related to growth and apoptosis.
  • Oxidative Stress Modulation : Studies suggest it may influence oxidative stress pathways, contributing to its cytotoxic effects on cancer cells.

Study 1: Anticancer Activity

In a recent study published in Cancer Research, researchers investigated the effects of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability and increased markers of apoptosis after treatment with concentrations as low as 5 µM .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL, suggesting a promising avenue for infection control .

Study 3: Mechanistic Insights

A mechanistic study revealed that the compound activates apoptotic pathways through caspase activation and mitochondrial membrane potential disruption in cancer cells . This suggests its potential as a therapeutic agent targeting apoptosis-resistant tumors.

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